1-thio-alpha-tocopherol 1-thio-alpha-tocopherol
Brand Name: Vulcanchem
CAS No.: 133869-30-4
VCID: VC0165404
InChI: InChI=1S/C31H52O2S/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3/t22-,23-,31-/m1/s1
SMILES: CC1=C(C2=C(CCC(S2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1OC(=O)C)C)C
Molecular Formula: C31H52O2S
Molecular Weight: 488.8 g/mol

1-thio-alpha-tocopherol

CAS No.: 133869-30-4

Main Products

VCID: VC0165404

Molecular Formula: C31H52O2S

Molecular Weight: 488.8 g/mol

1-thio-alpha-tocopherol - 133869-30-4

CAS No. 133869-30-4
Product Name 1-thio-alpha-tocopherol
Molecular Formula C31H52O2S
Molecular Weight 488.8 g/mol
IUPAC Name [(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrothiochromen-6-yl] acetate
Standard InChI InChI=1S/C31H52O2S/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3/t22-,23-,31-/m1/s1
Standard InChIKey PHDCNCCBUMXPPQ-CEFNRUSXSA-N
Isomeric SMILES CC1=C(C2=C(CC[C@@](S2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C(=C1OC(=O)C)C)C
SMILES CC1=C(C2=C(CCC(S2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1OC(=O)C)C)C
Canonical SMILES CC1=C(C2=C(CCC(S2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1OC(=O)C)C)C
Synonyms 1-thio-alpha-tocopherol
PubChem Compound 131683
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator